Thieno[2,3-c] vs. [2,3-b] Regioisomer Antileishmanial Activity
In a head-to-head series, N-Boc-thieno[2,3-c]pyridine derivatives (2b, 2c, 2f, 2g) demonstrated antileishmanial activity with IC₅₀ values < 10 µM against L. amazonensis, whereas the entire N-Boc-thieno[2,3-b]pyridine series (1a–f) was completely inactive. This establishes the [2,3-c] ring fusion as a critical determinant of biological activity. While the target compound carries an N-acetyl rather than N-Boc group, it shares the essential [2,3-c] core that is required for activity [1].
| Evidence Dimension | Antileishmanial activity (IC₅₀ against promastigotes) |
|---|---|
| Target Compound Data | Not directly tested; shares thieno[2,3-c]pyridine core scaffold. |
| Comparator Or Baseline | Thieno[2,3-b]pyridine derivatives (1a–f): IC₅₀ > 100 µM (inactive). Thieno[2,3-c]pyridine N-Boc derivatives (2b, 2c, 2f, 2g): IC₅₀ < 10 µM. |
| Quantified Difference | Activity difference: >10-fold (active vs. inactive scaffolds). |
| Conditions | In vitro assay against Leishmania amazonensis, L. braziliensis, L. infantum promastigotes and RAW 264.7 macrophages. |
Why This Matters
This validates the selection of a thieno[2,3-c]pyridine building block over the more common [2,3-b] or [3,2-c] regioisomers for antiparasitic drug discovery programs.
- [1] de Oliveira, V. G., et al. (2025). Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2025.118116. View Source
